molecular formula C5H13BrN2O2S B6276784 [(1r,3r)-3-aminocyclobutyl]methanesulfonamide hydrobromide, trans CAS No. 2763740-95-8

[(1r,3r)-3-aminocyclobutyl]methanesulfonamide hydrobromide, trans

Cat. No. B6276784
CAS RN: 2763740-95-8
M. Wt: 245.1
InChI Key:
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Description

[(1r,3r)-3-aminocyclobutyl]methanesulfonamide hydrobromide, trans (ACBMSH) is an organic compound that has been studied extensively in the scientific community. It is a cyclic amine derivative, and is used as a precursor in the synthesis of a variety of compounds, including pharmaceuticals. ACBMSH is also used in a variety of research applications, including as a reagent in the synthesis of new compounds and as a tool to study biochemical and physiological effects.

Scientific Research Applications

[(1r,3r)-3-aminocyclobutyl]methanesulfonamide hydrobromide, trans is widely used in scientific research, particularly in the synthesis of new compounds and in the study of biochemical and physiological effects. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, and is also used as a tool to study the biochemical and physiological effects of compounds. Furthermore, [(1r,3r)-3-aminocyclobutyl]methanesulfonamide hydrobromide, trans has been used in the synthesis of a variety of other compounds, including heterocycles, peptides, and amino acids.

Mechanism of Action

The mechanism of action of [(1r,3r)-3-aminocyclobutyl]methanesulfonamide hydrobromide, trans is not well understood. However, it is believed to be a proton transfer agent, meaning that it can transfer protons from one molecule to another. This allows [(1r,3r)-3-aminocyclobutyl]methanesulfonamide hydrobromide, trans to act as a catalyst in a variety of reactions, allowing for the synthesis of a variety of compounds. Furthermore, [(1r,3r)-3-aminocyclobutyl]methanesulfonamide hydrobromide, trans is believed to be able to interact with proteins, allowing it to act as a modulator of certain biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of [(1r,3r)-3-aminocyclobutyl]methanesulfonamide hydrobromide, trans are not well understood. However, it has been shown to have an effect on the activity of certain enzymes and proteins, as well as on the expression of certain genes. Furthermore, [(1r,3r)-3-aminocyclobutyl]methanesulfonamide hydrobromide, trans has been shown to have an effect on the metabolism of certain compounds, and it has also been shown to have an effect on the immune system.

Advantages and Limitations for Lab Experiments

The advantages of using [(1r,3r)-3-aminocyclobutyl]methanesulfonamide hydrobromide, trans in lab experiments include its low cost and its availability. Furthermore, [(1r,3r)-3-aminocyclobutyl]methanesulfonamide hydrobromide, trans is a relatively stable compound, making it easy to store and use in experiments. However, there are some limitations to using [(1r,3r)-3-aminocyclobutyl]methanesulfonamide hydrobromide, trans in lab experiments. For example, [(1r,3r)-3-aminocyclobutyl]methanesulfonamide hydrobromide, trans is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, [(1r,3r)-3-aminocyclobutyl]methanesulfonamide hydrobromide, trans can react with other compounds, making it difficult to use in certain reactions.

Future Directions

There are a variety of potential future directions for the study of [(1r,3r)-3-aminocyclobutyl]methanesulfonamide hydrobromide, trans. For example, further research could be conducted to better understand the mechanism of action of [(1r,3r)-3-aminocyclobutyl]methanesulfonamide hydrobromide, trans and its biochemical and physiological effects. Additionally, further research could be conducted to develop new uses for [(1r,3r)-3-aminocyclobutyl]methanesulfonamide hydrobromide, trans in the synthesis of compounds and in the study of biochemical and physiological effects. Additionally, further research could be conducted to develop new methods for using [(1r,3r)-3-aminocyclobutyl]methanesulfonamide hydrobromide, trans in lab experiments, such as methods for increasing its solubility in water. Finally, further research could be conducted to develop new methods for using [(1r,3r)-3-aminocyclobutyl]methanesulfonamide hydrobromide, trans in the synthesis of pharmaceuticals.

Synthesis Methods

The synthesis of [(1r,3r)-3-aminocyclobutyl]methanesulfonamide hydrobromide, trans can be accomplished through the reaction of 1,3-diaminocyclobutane and methylsulfonyl chloride. This reaction proceeds via a nucleophilic substitution reaction, with the methylsulfonyl chloride acting as the electrophile and the 1,3-diaminocyclobutane acting as the nucleophile. The reaction is typically carried out in aqueous solution, with the addition of a base such as sodium hydroxide to facilitate the reaction. The product of the reaction is then purified by recrystallization, and the resulting [(1r,3r)-3-aminocyclobutyl]methanesulfonamide hydrobromide, trans is a white crystalline solid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [(1r,3r)-3-aminocyclobutyl]methanesulfonamide hydrobromide, trans involves the reaction of a cyclobutane derivative with a sulfonamide reagent in the presence of a reducing agent and hydrobromic acid.", "Starting Materials": [ "Cyclobutane-1,3-dicarboxylic acid diethyl ester", "Methanesulfonyl chloride", "Ammonia", "Sodium borohydride", "Hydrobromic acid" ], "Reaction": [ "Step 1: Conversion of cyclobutane-1,3-dicarboxylic acid diethyl ester to cyclobutane-1,3-diamine", "a. Cyclobutane-1,3-dicarboxylic acid diethyl ester is reacted with ammonia in ethanol to form cyclobutane-1,3-diamine.", "Step 2: Conversion of cyclobutane-1,3-diamine to [(1r,3r)-3-aminocyclobutyl]methanesulfonamide", "a. Cyclobutane-1,3-diamine is reacted with methanesulfonyl chloride in the presence of triethylamine to form [(1r,3r)-3-aminocyclobutyl]methanesulfonamide.", "Step 3: Reduction of [(1r,3r)-3-aminocyclobutyl]methanesulfonamide to [(1r,3r)-3-aminocyclobutyl]methanesulfonamide hydrobromide, trans", "a. [(1r,3r)-3-aminocyclobutyl]methanesulfonamide is reduced with sodium borohydride in methanol to form [(1r,3r)-3-aminocyclobutyl]methanesulfonamide hydrobromide, trans in the presence of hydrobromic acid." ] }

CAS RN

2763740-95-8

Product Name

[(1r,3r)-3-aminocyclobutyl]methanesulfonamide hydrobromide, trans

Molecular Formula

C5H13BrN2O2S

Molecular Weight

245.1

Purity

95

Origin of Product

United States

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